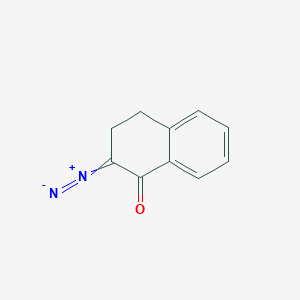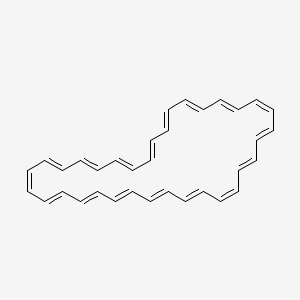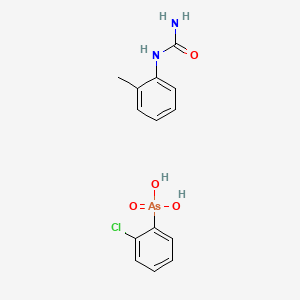
3-Octen-2-amine, N,N-dimethyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octen-2-amine, N,N-dimethyl-, (E)- is an organic compound that belongs to the class of amines It is characterized by the presence of a double bond in the octenyl chain and a dimethylamino group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octen-2-amine, N,N-dimethyl-, (E)- typically involves the reaction of 3-octen-2-one with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of 3-Octen-2-amine, N,N-dimethyl-, (E)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
3-Octen-2-amine, N,N-dimethyl-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines depending on the substituent introduced.
Scientific Research Applications
3-Octen-2-amine, N,N-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Octen-2-amine, N,N-dimethyl-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Octen-2-amine: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
N,N-Dimethyl-2-octylamine: Similar structure but lacks the double bond, affecting its chemical behavior.
2-Octen-1-amine, N,N-dimethyl-, (E)-: Similar but with the amino group attached to the first carbon, leading to different reactivity.
Uniqueness
3-Octen-2-amine, N,N-dimethyl-, (E)- is unique due to the combination of the double bond and the dimethylamino group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
55956-31-5 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(E)-N,N-dimethyloct-3-en-2-amine |
InChI |
InChI=1S/C10H21N/c1-5-6-7-8-9-10(2)11(3)4/h8-10H,5-7H2,1-4H3/b9-8+ |
InChI Key |
QEFBPYWOPARHMF-CMDGGOBGSA-N |
Isomeric SMILES |
CCCC/C=C/C(C)N(C)C |
Canonical SMILES |
CCCCC=CC(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)

![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)


![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)

![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)
![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)


